Iodomethyl 2-methoxy-2-methylpropanoate
Description
Iodomethyl 2-methoxy-2-methylpropanoate is a halogenated ester featuring a propanoate backbone substituted with methoxy and methyl groups at the 2-position, esterified with an iodomethyl group. While direct data on this specific compound are absent in the provided evidence, comparisons can be drawn to structurally analogous esters, such as iodomethyl 2-methylpropanoate (), which shares the iodomethyl ester moiety and a branched alkyl substituent. The addition of a methoxy group in the target compound may influence properties like polarity, stability, and reactivity, warranting comparative analysis with related esters .
Properties
CAS No. |
100579-07-5 |
|---|---|
Molecular Formula |
C6H11IO3 |
Molecular Weight |
258.05 g/mol |
IUPAC Name |
iodomethyl 2-methoxy-2-methylpropanoate |
InChI |
InChI=1S/C6H11IO3/c1-6(2,9-3)5(8)10-4-7/h4H2,1-3H3 |
InChI Key |
OIVGOODZCJLNRM-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)OCI)OC |
Canonical SMILES |
CC(C)(C(=O)OCI)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between iodomethyl 2-methylpropanoate () and other esters from the evidence:
Key Observations:
- Iodomethyl 2-methylpropanoate () is the closest analog, with a molecular formula of C₅H₉IO₂ and a simple branched alkyl chain. The absence of a methoxy group distinguishes it from the target compound, likely reducing its polarity and leaving-group reactivity compared to iodomethyl 2-methoxy-2-methylpropanoate.
- Ethyl 2-[(benzyloxy)methoxy]propanoate () features a bulky benzyloxy-methoxy substituent, which increases steric hindrance and may limit its utility in reactions requiring nucleophilic attack at the ester carbonyl .
Reactivity and Stability
- The addition of a methoxy group in the target compound could further stabilize the transition state in nucleophilic substitutions due to electron-donating effects .
- Steric Effects : Bulky substituents in (benzyloxy-methoxy) reduce reactivity at the ester carbonyl, whereas the methyl and methoxy groups in the target compound likely balance steric accessibility with electronic modulation.
- Hydrolytic Stability : Fluorinated acrylates () exhibit high hydrolytic stability due to strong C-F bonds, whereas iodomethyl esters () may degrade more readily under basic conditions .
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